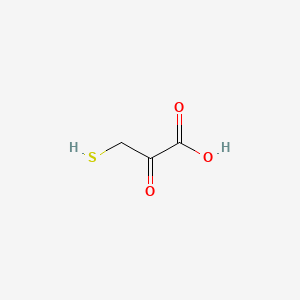

3-Mercaptopyruvic acid

Description

Propriétés

IUPAC Name |

2-oxo-3-sulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4O3S/c4-2(1-7)3(5)6/h7H,1H2,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJOLFAIGOXZBCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)C(=O)O)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10255-67-1 (mono-hydrochloride salt) | |

| Record name | 3-Mercaptopyruvic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002464235 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20862960 | |

| Record name | 3-Mercaptopyruvic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20862960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-Mercaptopyruvic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001368 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2464-23-5 | |

| Record name | Mercaptopyruvic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2464-23-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Mercaptopyruvic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002464235 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Mercaptopyruvic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20862960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-MERCAPTOPYRUVIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Z1F5OW4YB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Mercaptopyruvic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001368 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

In-Depth Technical Guide to 3-Mercaptopyruvic Acid: Physicochemical Properties, Experimental Protocols, and Applications in Research and Drug Development

Executive Summary

3-Mercaptopyruvic acid (3-MPA) is a pivotal sulfur-containing α-keto acid with profound implications in cellular metabolism and therapeutic development. As a primary substrate for 3-mercaptopyruvate sulfurtransferase (MPST), it is a key precursor to the gasotransmitter hydrogen sulfide (H₂S), a molecule implicated in a vast array of physiological and pathophysiological processes. This guide offers a comprehensive technical overview of 3-MPA, designed for researchers, scientists, and drug development professionals. It delves into the core physicochemical properties, provides detailed and validated experimental protocols, and explores the biological significance and applications of this versatile molecule. The content herein is structured to provide not just data, but also the scientific rationale behind experimental designs, ensuring both technical accuracy and practical utility.

Introduction: The Scientific Imperative of 3-Mercaptopyruvic Acid

3-Mercaptopyruvic acid, a metabolite of the amino acid cysteine, stands at a critical juncture of cellular signaling and metabolism.[1] Its biological significance is intrinsically linked to its role in the endogenous production of hydrogen sulfide, a signaling molecule with pleiotropic effects ranging from neuromodulation and cardiovascular homeostasis to cytoprotection and inflammation.[2] The enzymatic conversion of 3-MPA to pyruvate and H₂S by MPST provides a regulated pathway for H₂S generation within cellular compartments.[2] Furthermore, 3-MPA has garnered significant interest for its potential as a cyanide antidote.[1][3][4] A comprehensive understanding of its physicochemical characteristics is paramount for any researcher aiming to harness its biological potential, as these properties govern its stability, reactivity, and bioavailability in experimental systems.

Core Physicochemical Properties of 3-Mercaptopyruvic Acid

A foundational understanding of the physicochemical properties of 3-MPA is critical for its effective handling, storage, and application in experimental research. These properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₃H₄O₃S | [1][3] |

| Molecular Weight | 120.13 g/mol | [1][3] |

| CAS Number | 2464-23-5 | [3][5] |

| Appearance | Solid | [1] |

| Melting Point | 97 °C | [5] |

| Solubility | Soluble in water and alcohol.[5] | [5] |

| pKa (Carboxylic Acid) | ~2.91 | [6] |

| pKa (Thiol) | Not definitively reported for 3-MPA. For the structurally similar 3-mercaptopropionic acid, the thiol pKa is ~10.84.[7] This suggests the thiol of 3-MPA is likely to be protonated at physiological pH. | [7] |

| Stability | Known to be unstable in solution, with a short half-life, and can form a cyclic dimer (disodium 2,5-dihydroxy-1,4-dithiane-2,5-dicarboxylate).[3][8] Solutions should be prepared fresh. | [3][8] |

| UV-Vis Absorption | As an isolated molecule, it is not expected to have strong absorbance in the visible range. When capped on nanoparticles, a sharp absorption maximum has been noted around 250 nm.[9] | [9] |

Experimental Protocols: A Practical Guide

The following protocols are designed to provide researchers with robust and reproducible methods for the synthesis, purification, and quantification of 3-Mercaptopyruvic acid.

Synthesis of 3-Mercaptopyruvic Acid from Bromopyruvic Acid

This protocol is adapted from a reported chemical synthesis.[8] The rationale is to introduce a protected thiol group to the bromopyruvic acid backbone, followed by deprotection to yield the final product.

Materials:

-

Bromopyruvic acid

-

Triphenylmethanethiol

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIPS)

-

Standard organic synthesis glassware

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

Procedure:

-

Protection Step: In a round-bottom flask under an inert atmosphere, dissolve bromopyruvic acid in dichloromethane.

-

Add triphenylmethanethiol and N,N-diisopropylethylamine to the solution. The DIPEA acts as a base to facilitate the nucleophilic substitution of the bromide with the protected thiol.

-

Stir the reaction at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the trityl-protected 3-mercaptopyruvic acid derivative.

-

Deprotection Step: Dissolve the protected intermediate in dichloromethane.

-

Add trifluoroacetic acid and triisopropylsilane. TFA cleaves the trityl protecting group, and TIPS acts as a scavenger for the liberated trityl cation.

-

Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).

-

Remove the solvent and excess reagents under reduced pressure to yield crude 3-Mercaptopyruvic acid.

Purification of Synthesized 3-Mercaptopyruvic Acid

Purification is crucial to remove byproducts and unreacted starting materials. Recrystallization is a suitable method for solid compounds like 3-MPA.

Rationale: The choice of solvent for recrystallization is critical. An ideal solvent will dissolve the compound when hot but not when cold, while impurities remain soluble at all temperatures or are insoluble.

Materials:

-

Crude 3-Mercaptopyruvic acid

-

Selection of organic solvents (e.g., ethyl acetate, hexane, diethyl ether)

-

Erlenmeyer flasks

-

Heating plate

-

Ice bath

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

In a fume hood, dissolve the crude 3-MPA in a minimal amount of a suitable hot solvent (e.g., ethyl acetate).

-

Once fully dissolved, allow the solution to cool slowly to room temperature.

-

Further cool the flask in an ice bath to promote maximum crystal formation.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

-

Dry the purified 3-Mercaptopyruvic acid under vacuum. The purity can be assessed by melting point determination and analytical techniques such as NMR or HPLC.

Quantification of 3-Mercaptopyruvic Acid

This is a highly sensitive and specific method for quantifying 3-MPA in biological matrices.[4][10]

Rationale: To overcome the instability and dimerization of 3-MPA, a derivatization step with monobromobimane is employed to form a stable adduct that can be readily analyzed.[4][10]

Materials:

-

Plasma or tissue homogenate sample

-

Internal standard (e.g., ¹³C₃-3-MPA)

-

Protein precipitation agent (e.g., acetonitrile)

-

Monobromobimane

-

HPLC system coupled to a tandem mass spectrometer

-

C18 reverse-phase HPLC column

Procedure:

-

Sample Preparation: Spike the biological sample with the internal standard.

-

Precipitate proteins by adding a cold protein precipitation agent.

-

Centrifuge to pellet the precipitated proteins and collect the supernatant.

-

Add monobromobimane to the supernatant to derivatize the 3-MPA.

-

HPLC-MS/MS Analysis: Inject the derivatized sample into the HPLC-MS/MS system.

-

Separate the derivatized 3-MPA from other sample components on the C18 column using a suitable mobile phase gradient.

-

Detect and quantify the analyte using the mass spectrometer in multiple reaction monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.

This method is based on the reaction of sulfane sulfur-containing compounds with cyanide to form thiocyanate, which can be detected colorimetrically.[11]

Rationale: This assay provides a simpler, more accessible alternative to HPLC-MS/MS for estimating the concentration of compounds like 3-MPA that can donate sulfane sulfur.

Materials:

-

3-MPA sample

-

Potassium cyanide (KCN) solution (handle with extreme caution in a fume hood)

-

Ferric nitrate reagent

-

Spectrophotometer

Procedure:

-

Prepare a standard curve using known concentrations of 3-MPA.

-

In a microplate or cuvette, incubate the samples and standards with a solution of potassium cyanide. This reaction will convert the sulfane sulfur from 3-MPA to thiocyanate (SCN⁻).

-

After the reaction is complete, add a ferric nitrate solution. The ferric ions will react with the newly formed thiocyanate to produce a red-colored ferric thiocyanate complex.

-

Measure the absorbance of the solution at approximately 460 nm.

-

Determine the concentration of 3-MPA in the unknown samples by comparing their absorbance to the standard curve.

Biological Significance and Key Signaling Pathways

The primary biological role of 3-Mercaptopyruvic acid is as a substrate for the enzyme 3-mercaptopyruvate sulfurtransferase (MPST), which catalyzes the transfer of a sulfur atom from 3-MPA to an acceptor molecule, leading to the production of pyruvate and hydrogen sulfide.[2]

Caption: Enzymatic production of H₂S from L-cysteine via 3-MPA.

Applications in Research and Drug Development

The unique properties of 3-MPA make it a valuable tool in various research and drug development endeavors. A typical experimental workflow for investigating the therapeutic potential of 3-MPA or its derivatives is outlined below.

Caption: Experimental workflow for evaluating 3-MPA in drug development.

Conclusion

3-Mercaptopyruvic acid is a molecule of significant scientific interest, bridging fundamental metabolism with therapeutic potential. Its role as a key precursor to hydrogen sulfide places it at the center of a complex and dynamic signaling network. A thorough understanding of its physicochemical properties, coupled with robust experimental protocols, is essential for researchers seeking to unravel its biological functions and explore its applications in medicine. This guide provides a solid foundation for such endeavors, offering both the "what" and the "why" behind the science of 3-Mercaptopyruvic acid.

References

- Mishanina, T. V., Libiad, M., & Banerjee, R. (2015). Biogenesis of hydrogen sulfide from cysteine in mammals. Journal of Biological Chemistry, 290(11), 6518-6525.

- Galardon, E., & Lec, J.-C. (2018). Simple Synthesis of 3-Mercaptopyruvic Acid. ChemistryViews.

- Wróbel, M., Słowińska, M., Słowiński, D., & Czubak-Prowizor, M. (2021). The Expression and Activity of Rhodanese, 3-Mercaptopyruvate Sulfurtransferase, Cystathionine γ-Lyase in the Most Frequently Chosen Cellular Research Models. International Journal of Molecular Sciences, 22(24), 13329.

- Wikipedia contributors. (2023). 3-Mercaptopyruvic acid. In Wikipedia, The Free Encyclopedia.

- Controllable hydrogen sulfide donors and their activity against myocardial ischemia-reperfusion injury. (2020). European Journal of Medicinal Chemistry, 188, 112001.

- Pluth, M. D., & Xian, M. (2020). Self-Reporting H2S Donors: Integrating H2S Release with Real-Time Fluorescence Detection. Molecules, 25(18), 4253.

- PubChem. (n.d.). Mercaptopyruvic acid.

- Logue, B. A., Vinnakota, C. V., Stutelberg, M. W., Monteil, A. R., & Patterson, S. E. (2014). Determination of 3-mercaptopyruvate in rabbit plasma by high performance liquid chromatography tandem mass spectrometry.

- ChemicalBook. (2026). 3-Mercaptopropionic acid.

- Thermo Fisher Scientific. (n.d.). Colorimetric Protein Assays.

- Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID.

- Xu, J., Li, Y., Wang, Y., Zhang, Y., & Wang, X. (2025).

- Stutelberg, M. W. (2015). Development of a High Performance Liquid Chromatography Method for the Analysis of Next-generation Cyanide Antidote, 3-mercaptop.

- The Good Scents Company. (n.d.). 3-mercaptopyruvic acid.

- Process for the synthesis of 3-mercaptopropionic acid. (n.d.).

- Reusch, W. (n.d.). UV-Visible Spectroscopy.

- Szczesny, B., Módis, K., Yanagi, K., Coletta, C., Le, T., Ahmad, A., ... & Szabo, C. (2013). Intramitochondrial hydrogen sulfide production by 3-mercaptopyruvate sulfurtransferase maintains mitochondrial electron flow and supports cellular bioenergetics. The FASEB Journal, 27(8), 3179-3191.

- Logue, B. A., Vinnakota, C. V., Stutelberg, M. W., Monteil, A. R., & Patterson, S. E. (2014). Determination of 3-mercaptopyruvate in rabbit plasma by high performance liquid chromatography tandem mass spectrometry.

- Experimental Compounds and Experimental Protocol. (n.d.).

- Organic Syntheses. (n.d.). 3-hydroxyquinoline.

- Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds.

- Wikipedia contributors. (2023). 3-Mercaptopropionic acid. In Wikipedia, The Free Encyclopedia.

- Organic Syntheses. (n.d.). 10.

- Exogenous hydrogen sulfide induces functional inhibition and cell death of cytotoxic lymphocytes subsets. (2007). Journal of Leukocyte Biology, 81(4), 1053-1062.

- Andreessen, P., & Stipanuk, M. H. (1982). Conversion of cysteine to 3-mercaptopyruvic acid by bacterial aminotransferases. Infection and Immunity, 38(3), 1041-1049.

- UV-Vis (a,b) and normalized emission spectra (c,d) of... (n.d.).

- UV-vis spectrum of 3MPA-Ga 2 Se 3 nanoparticles. (n.d.).

- E. coli Metabolome Database. (n.d.). 3-Mercaptopyruvic acid (ECMDB01368).

Sources

- 1. Mercaptopyruvic acid | C3H4O3S | CID 98 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Intramitochondrial hydrogen sulfide production by 3-mercaptopyruvate sulfurtransferase maintains mitochondrial electron flow and supports cellular bioenergetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3-Mercaptopyruvic acid - Wikipedia [en.wikipedia.org]

- 4. Determination of 3-mercaptopyruvate in rabbit plasma by high performance liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-mercaptopyruvic acid, 2464-23-5 [thegoodscentscompany.com]

- 6. ECMDB: 3-Mercaptopyruvic acid (ECMDB01368) (M2MDB000358) [ecmdb.ca]

- 7. 3-Mercaptopropionic acid | 107-96-0 [chemicalbook.com]

- 8. chemistryviews.org [chemistryviews.org]

- 9. researchgate.net [researchgate.net]

- 10. Determination of 3-mercaptopyruvate in rabbit plasma by high performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Expression and Activity of Rhodanese, 3-Mercaptopyruvate Sulfurtransferase, Cystathionine γ-Lyase in the Most Frequently Chosen Cellular Research Models - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Intermediate: A Technical Guide to the Discovery and History of 3-Mercaptopyruvic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Mercaptopyruvic acid (3-MP), a sulfur-containing alpha-keto acid, holds a critical position at the crossroads of cysteine metabolism and cellular signaling. While its existence was postulated in the mid-20th century, it was the seminal work of Alton Meister in the early 1980s that brought its chemical intricacies and biological relevance to the forefront. This guide provides an in-depth exploration of the discovery, history, and core scientific principles of 3-MP, offering a valuable resource for researchers in biochemistry, pharmacology, and drug development. We will delve into its biosynthetic and metabolic pathways, the key enzymes that govern its flux, and its significant role as the primary substrate for the production of the gaseous signaling molecule, hydrogen sulfide (H₂S). Furthermore, this guide will present detailed methodologies for the synthesis and analysis of this highly reactive and unstable molecule, providing a practical framework for future investigations into its therapeutic potential, particularly as a cyanide antidote.

A Historical Perspective: From Cysteine's Discovery to the Elucidation of a Key Metabolic Intermediate

The story of 3-mercaptopyruvic acid is intrinsically linked to the broader history of sulfur-containing amino acids. The journey began in 1810 with the isolation of cystine from urinary calculi.[1] However, it took another 74 years for the German chemist Eugen Baumann to identify its monomer, cysteine, in 1884.[2] The subsequent decades saw a burgeoning of research into the metabolic fate of cysteine, a semi-essential amino acid crucial for protein structure and cellular redox homeostasis.

While the concept of a transamination pathway for cysteine, which would theoretically yield 3-mercaptopyruvic acid, was proposed earlier in the 20th century, it was the pioneering work of Alton Meister in the latter half of the century that solidified our understanding of this pathway. His extensive research on amino acid biochemistry, including the elucidation of the γ-glutamyl cycle, laid the groundwork for a deeper investigation into cysteine catabolism.[3][4][5]

A landmark 1982 paper by Meister and his colleagues provided the first comprehensive chemical and biochemical characterization of 3-mercaptopyruvic acid.[6][7] This pivotal study not only detailed its enzymatic formation from L-cysteine but also uncovered its inherent instability in solution, where it readily forms a cyclic dimer.[6][7] This finding was crucial in explaining previous anomalous results in transamination experiments and highlighted the challenges in studying this reactive molecule. Meister's work firmly established 3-MP as a bona fide, albeit transient, intermediate in mammalian metabolism.

The Central Role of 3-Mercaptopyruvic Acid in Cysteine Metabolism

3-Mercaptopyruvic acid is a key metabolic node, primarily formed from the transamination of L-cysteine. This reaction is catalyzed by cysteine aminotransferase (CAT) , also known as aspartate aminotransferase (GOT1), which transfers the amino group from cysteine to an α-keto acid acceptor, typically α-ketoglutarate, to form 3-MP and glutamate.[8]

The metabolic fate of 3-MP is primarily twofold:

-

Conversion to Pyruvate and Hydrogen Sulfide (H₂S): This is arguably the most significant pathway for 3-MP. The enzyme 3-mercaptopyruvate sulfurtransferase (3-MST) , a cytosolic and mitochondrial enzyme, catalyzes the transfer of the sulfur atom from 3-MP to a sulfur acceptor, a reaction that produces pyruvate and a persulfide intermediate on the enzyme.[9] This persulfide can then react with reducing agents like thioredoxin to release hydrogen sulfide (H₂S), a critical gaseous signaling molecule with diverse physiological roles.[8]

-

Reduction to 3-Mercaptolactate: In the presence of lactate dehydrogenase and NADH, 3-MP can be reduced to 3-mercaptolactate. This reaction can be utilized to trap the otherwise unstable 3-MP for analytical purposes.[7]

The pathway involving CAT and 3-MST is now recognized as a major route for H₂S production in various tissues, including the brain and peripheral neurons.[4]

Biochemical Pathway of 3-Mercaptopyruvic Acid Metabolism

Caption: Key enzymatic steps in the formation and metabolism of 3-Mercaptopyruvic acid.

The Instability and Dimerization of 3-Mercaptopyruvic Acid

A critical aspect for researchers studying 3-MP is its inherent chemical instability. In aqueous solutions, particularly at neutral to alkaline pH, 3-mercaptopyruvate exists in equilibrium with its cyclic dimer, 2,5-dihydroxy-1,4-dithiane-2,5-dicarboxylic acid.[6][7] This equilibrium strongly favors the dimer form. Furthermore, 3-MP can undergo a rapid and irreversible aldol dimerization.[7] This reactivity poses significant challenges for its direct measurement and necessitates careful experimental design. It has been noted that commercially available 3-mercaptopyruvate is often the cyclic dimer rather than the monomer.[10]

Therapeutic Potential: A Promising Cyanide Antidote

The ability of 3-mercaptopyruvate sulfurtransferase (3-MST) to detoxify cyanide by converting it to the less toxic thiocyanate has positioned 3-MP as a potential therapeutic agent for cyanide poisoning. 3-MST utilizes 3-MP as the sulfur donor for this reaction. However, the aforementioned instability of 3-MP has hindered its direct clinical application.

To overcome this limitation, researchers have developed prodrugs, such as sulfanegen , which can deliver 3-MP in a more stable form.[11] These prodrugs are designed to release 3-MP in vivo, thereby providing the substrate for 3-MST-mediated cyanide detoxification. This area of research holds significant promise for the development of novel and effective cyanide antidotes.

Methodologies for the Study of 3-Mercaptopyruvic Acid

Given the technical challenges associated with 3-MP, robust and reliable methodologies are essential for its study.

Chemical Synthesis of 3-Mercaptopyruvic Acid

A straightforward and high-purity synthesis of 3-mercaptopyruvic acid has been developed, which is crucial for obtaining the monomeric form for research purposes.[10]

Protocol: Synthesis of 3-Mercaptopyruvic Acid [10]

-

Protection of the Thiol Group: Start with bromopyruvic acid in dichloromethane. Add triphenylmethanethiol and N,N-diisopropylethylamine to yield a 3-mercaptopyruvic acid derivative with a trityl-protected sulfur atom.

-

Deprotection: The trityl group is removed using trifluoroacetic acid and triisopropylsilane in dichloromethane.

-

Purification and Characterization: The final product is purified and can be characterized using ¹H and ¹³C NMR spectroscopy and elemental analysis. This method yields the monomeric 3-mercaptopyruvic acid with high purity.

Quantification of 3-Mercaptopyruvic Acid

Due to its low endogenous concentrations and instability, sensitive and specific analytical methods are required for the quantification of 3-MP in biological samples. High-performance liquid chromatography (HPLC) with fluorescence detection is a commonly employed technique.

Experimental Workflow: HPLC Analysis of 3-MP

Caption: A generalized workflow for the analysis of 3-Mercaptopyruvic acid from biological samples.

Enzyme Activity Assays

5.3.1. Cysteine Aminotransferase (CAT) Activity Assay

The activity of CAT can be determined by measuring the formation of 3-MP from cysteine. The unstable 3-MP is often converted to a more stable product for quantification.

5.3.2. 3-Mercaptopyruvate Sulfurtransferase (3-MST) Activity Assay

The activity of 3-MST is typically measured by monitoring the formation of pyruvate from 3-MP or by quantifying the production of thiocyanate in the presence of cyanide. A common method involves a coupled enzyme assay where the pyruvate produced is measured.

Table 1: Key Enzymes in 3-Mercaptopyruvic Acid Metabolism

| Enzyme | EC Number | Substrate(s) | Product(s) | Cellular Localization | Key Functions |

| Cysteine Aminotransferase (CAT) | 2.6.1.3 | L-cysteine, α-ketoglutarate | 3-Mercaptopyruvic acid, L-glutamate | Cytosol, Mitochondria | Biosynthesis of 3-MP |

| 3-Mercaptopyruvate Sulfurtransferase (3-MST) | 2.8.1.2 | 3-Mercaptopyruvic acid, Thiol acceptor | Pyruvate, Persulfide | Cytosol, Mitochondria | H₂S production, Cyanide detoxification |

Future Directions and Conclusion

The discovery and characterization of 3-mercaptopyruvic acid have significantly advanced our understanding of cysteine metabolism and the endogenous production of H₂S. Despite the challenges posed by its inherent instability, ongoing research continues to unveil its multifaceted roles in physiology and pathology.

Future research should focus on:

-

Developing more sensitive and direct methods for the in vivo quantification of 3-MP. This will be crucial for understanding its dynamic regulation in different physiological and disease states.

-

Elucidating the regulatory mechanisms of CAT and 3-MST. A deeper understanding of how the expression and activity of these enzymes are controlled will provide insights into the regulation of H₂S production.

-

Further exploring the therapeutic potential of 3-MP prodrugs. Beyond cyanide poisoning, the ability to modulate H₂S levels through the 3-MP/3-MST pathway could have therapeutic implications for a range of conditions, including cardiovascular and neurodegenerative diseases.

References

-

Preston, G. (n.d.). Cysteine: an Essential Inessential Amino Acid. Peptide Science. [Link]

-

International Society for the Study of Xenobiotics. (n.d.). Mercapturic Acids. ISSX. [Link]

-

Wikipedia. (2024, January 29). Amino acid. In Wikipedia. [Link]

-

Wikipedia. (2024, January 22). Hydrogen sulfide. In Wikipedia. [Link]

-

Hana, A. A., et al. (2023). Role of 3-Mercaptopyruvate Sulfurtransferase (3-MST) in Physiology and Disease. International Journal of Molecular Sciences, 24(4), 3531. [Link]

-

Cooper, A. J. L., Haber, M. T., & Meister, A. (1982). On the chemistry and biochemistry of 3-mercaptopyruvic acid, the alpha-keto acid analog of cysteine. The Journal of Biological Chemistry, 257(2), 816–826. [Link]

-

Hui, C. A., et al. (2022). The Origin of Cysteine and its Catabolism in Mammalian Tissues and Tumors. bioRxiv. [Link]

-

Wikipedia. (2023, December 11). 3-mercaptopyruvate sulfurtransferase. In Wikipedia. [Link]

-

ChemViews Magazine. (2018, August 16). Simple Synthesis of 3-Mercaptopyruvic Acid. ChemistryViews. [Link]

-

Cooper, A. J., Haber, M. T., & Meister, A. (1982). On the chemistry and biochemistry of 3-mercaptopyruvic acid, the alpha-keto acid analog of cysteine. Journal of Biological Chemistry, 257(2), 816-826. [Link]

-

Wikipedia. (2024, January 25). Cysteine. In Wikipedia. [Link]

-

Bantzi, M., et al. (2023). Role of 3-Mercaptopyruvate Sulfurtransferase (3-MST) in Physiology and Disease. International Journal of Molecular Sciences, 24(4), 3531. [Link]

-

Taniguchi, N. (2009). From the γ-Glutamyl Cycle to the Glycan Cycle: A Road with Many Turns and Pleasant Surprises. The Journal of biological chemistry, 284(50), 34537–34545. [Link]

-

Wróbel, M., et al. (2021). The Expression and Activity of Rhodanese, 3-Mercaptopyruvate Sulfurtransferase, Cystathionine γ-Lyase in the Most Frequently Chosen Cellular Research Models. International Journal of Molecular Sciences, 22(24), 13309. [Link]

-

Shibuya, N., et al. (2009). Contribution of cysteine aminotransferase and mercaptopyruvate sulfurtransferase to hydrogen sulfide production in peripheral neurons. Journal of neurochemistry, 110(1), 337–345. [Link]

- Phillips, D. R., & Greenberg, J. I. (1995). U.S. Patent No. 5,391,820. Washington, DC: U.S.

-

Nagahara, N. (2013). ANALYSIS OF 3-MERCAPTOPYRUVATE SULFURTRANSFERASE (3-MST). Kitasato medical journal, 43(2), 94-99. [Link]

-

Nagahara, N., et al. (2018). Role of 3-Mercaptopyruvate Sulfurtransferase (3-MST) in Physiology and Disease. International journal of molecular sciences, 19(12), 3871. [Link]

-

Wirtz, M., & Hell, R. (2011). Molecular Biology, Biochemistry and Cellular Physiology of Cysteine Metabolism in Arabidopsis thaliana. Frontiers in plant science, 2, 79. [Link]

-

Khan, M. A., et al. (2023). Exploring the Allelopathic Potential of Rice for Sustainable Agriculture: A Review. Agronomy, 13(7), 1883. [Link]

-

Taniguchi, N. (2009). From the γ-Glutamyl Cycle to the Glycan Cycle: A Road with Many Turns and Pleasant Surprises. The Journal of Biological Chemistry, 284(50), 34537-34545. [Link]

Sources

- 1. eurpepsoc.com [eurpepsoc.com]

- 2. Cysteine - Wikipedia [en.wikipedia.org]

- 3. From the γ-Glutamyl Cycle to the Glycan Cycle: A Road with Many Turns and Pleasant Surprises - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. On the chemistry and biochemistry of 3-mercaptopyruvic acid, the alpha-keto acid analog of cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Role of 3-Mercaptopyruvate Sulfurtransferase (3-MST) in Physiology and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 3-mercaptopyruvate sulfurtransferase - Wikipedia [en.wikipedia.org]

- 10. chemistryviews.org [chemistryviews.org]

- 11. mdpi.com [mdpi.com]

Biological Functions of 3-Mercaptopyruvic Acid: A Technical Guide

Part 1: Executive Summary

3-Mercaptopyruvic acid (3-MP) is a critical, albeit unstable, intermediate in sulfur metabolism. Unlike the canonical hydrogen sulfide (

This guide provides a rigorous technical examination of the 3-MP/3-MST axis, detailing its biochemical mechanisms, physiological roles in bioenergetics and redox balance, and therapeutic potential in oncology and toxicology. It concludes with validated experimental protocols for quantifying 3-MST activity, ensuring reproducibility in this complex field.

Part 2: Biochemical Framework & Signaling Pathways

The 3-MST Biosynthetic Pathway

The production of 3-MP initiates from L-cysteine and

Key Mechanistic Distinction:

Unlike CBS/CSE which release

-

Step 1 (Persulfidation):

-

Step 2 (Release):

Visualization: The 3-MP/3-MST Signaling Axis

Caption: The 3-MP pathway showing enzymatic conversion by CAT and 3-MST, leading to H2S production and downstream physiological effects.

Part 3: Physiological Functions[3]

Mitochondrial Bioenergetics

3-MP is a unique sulfur source because 3-MST is partially localized in the mitochondria.

-

Stimulation (Low Concentration): At physiological levels, 3-MST-derived

serves as an inorganic electron donor to the mitochondrial electron transport chain (ETC) via Sulfide Quinone Oxidoreductase (SQR) , donating electrons to Coenzyme Q and stimulating ATP production. -

Inhibition (High Concentration): Excess

acts as a potent inhibitor of Cytochrome c Oxidase (Complex IV), mimicking the toxicity of cyanide. This "bell-shaped" bioenergetic response is critical in conditions like Down Syndrome, where 3-MST overexpression leads to mitochondrial suppression [1].

Redox Regulation & Protein Persulfidation

The "antioxidant" activity of 3-MP is mediated not just by scavenging ROS, but by persulfidation (R-SSH).

-

Mechanism: 3-MST transfers sulfane sulfur to target proteins (e.g., Keap1, PTEN).

-

Effect: Persulfidation protects critical cysteine residues from irreversible oxidation (sulfonic acid formation) during oxidative stress. It activates Nrf2 (via Keap1 persulfidation) to upregulate antioxidant response elements [2].

Cyanide Detoxification

3-MP serves as a sulfur donor for the conversion of toxic cyanide (

Part 4: Therapeutic Implications[1][4]

Oncology: The Dual Role

-

Pro-Tumorigenic: In colon and lung adenocarcinomas, 3-MST is often upregulated. The produced

stimulates mitochondrial DNA repair and bioenergetics, supporting rapid proliferation and drug resistance. -

Therapeutic Target: Inhibition of 3-MST using specific inhibitors like HMPSNE (I3MT-3) has been shown to suppress tumor growth and sensitize cells to chemotherapy by disrupting mitochondrial function [4].

Ischemia-Reperfusion Injury

In the brain and heart, 3-MST expression is critical for survival during hypoxia. However, studies indicate that 3-MST is downregulated after stroke/ischemia in astrocytes, potentially limiting the protective capacity of endogenous

Part 5: Experimental Protocols

Protocol 1: 3-MST Activity Assay (Pyruvate-LDH Coupled Method)

Purpose: To quantify 3-MST specific activity by measuring the stoichiometric production of pyruvate. This method is superior to H2S detection for kinetics as it avoids volatilization issues.

Principle:

-

3-MST converts 3-MP to Pyruvate + Enzyme-SSH.

-

In the presence of a sulfur acceptor (Sulfite), the enzyme regenerates.

-

Generated Pyruvate is reduced to Lactate by Lactate Dehydrogenase (LDH) using NADH.

-

Readout: The decrease in NADH absorbance at 340 nm is proportional to 3-MST activity.

Reagents:

-

Buffer: 0.12 M Sodium Phosphate, pH 8.0.[5]

-

Substrate: 0.1 M 3-Mercaptopyruvate (sodium salt). Prepare fresh.

-

Acceptor: 0.5 M Sodium Sulfite (

). -

Reductant: 0.15 M Dithiothreitol (DTT).[5]

-

Stop Solution: 1.2 M Perchloric Acid (PCA).[5]

-

Detection Mix: 0.1 M N-ethylmaleimide (NEM), 7.5 mM NADH, LDH (7 IU).[5]

Workflow:

-

Incubation: Mix 250 µL Buffer + 50 µL Sulfite + 50 µL DTT + 50 µL Sample (Homogenate/Lysate).

-

Start: Add 50 µL 3-MP. Incubate at 37°C for 15 min.

-

Stop: Add 250 µL PCA. Centrifuge at 1600 x g for 5 min to pellet protein.

-

Neutralization/Detection: Transfer 100 µL supernatant to a cuvette containing 1200 µL Buffer + 100 µL NEM (to scavenge excess thiols) + 50 µL NADH.

-

Measurement: Equilibrate at 37°C. Add 2.5 µL LDH. Measure

until stable. -

Calculation: Use the extinction coefficient of NADH (

) to calculate nmoles of pyruvate formed [6].

Protocol 2: H2S Production Assay (Modified Methylene Blue)

Purpose: To verify total sulfide release from 3-MP.

Workflow:

-

Incubate protein lysate with 3-MP and DTT (reductant) in a sealed tube for 30 min at 37°C.

-

Trap evolved

using Zinc Acetate (1% w/v) solution. -

Add N,N-dimethyl-p-phenylenediamine sulfate (20 mM in 7.2 M HCl) and Ferric Chloride (30 mM in 1.2 M HCl).

-

Incubate 20 min in dark.

-

Measure Absorbance at 670 nm .

Protocol 3: Handling 3-Mercaptopyruvate

Critical Stability Warning: 3-MP is highly unstable in solution, prone to dimerization and oxidative degradation.

-

Storage: Store solid salt at -20°C under desiccant.

-

Preparation: Dissolve immediately before use in deoxygenated (degassed) water or buffer.

-

pH: Keep solutions slightly acidic or neutral; alkaline pH accelerates degradation.

-

Commercial Source: Often sold as the sodium salt. Verify purity if synthesizing, as impurities (dimers) inhibit 3-MST.

Part 6: Experimental Workflow Diagram

Caption: Step-by-step workflow for the specific 3-MST Pyruvate-LDH coupled activity assay.

References

-

Szabo, C. et al. (2020). Role of 3-Mercaptopyruvate Sulfurtransferase in the Regulation of Proliferation and Cellular Bioenergetics in Human Down Syndrome Fibroblasts. Antioxidants.[6]

-

Filipovic, M.R. et al. (2018). Chemical Biology of H2S Signaling through Persulfidation. Chemical Reviews.

-

Nagahara, N. & Nishino, T. (1996). Role of Amino Acid Residues at the Active Site of Rat Liver 3-Mercaptopyruvate Sulfurtransferase. Journal of Biological Chemistry.

-

Szabo, C. et al. (2022). Inhibition of the 3-mercaptopyruvate sulfurtransferase-hydrogen sulfide system promotes cellular lipid accumulation. GeroScience.

-

Ogasawara, Y. et al. (2023). 3-Mercaptopyruvate sulfurtransferase produces hydrogen sulfide and bound sulfane sulfur in the brain. Antioxidants & Redox Signaling.[6][7]

-

Wróbel, M. et al. (2021). The Expression and Activity of Rhodanese, 3-Mercaptopyruvate Sulfurtransferase, Cystathionine γ-Lyase in the Most Frequently Chosen Cellular Research Models. International Journal of Molecular Sciences.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. blazingprojects.com [blazingprojects.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Inhibition of the 3-mercaptopyruvate sulfurtransferase-hydrogen sulfide system promotes cellular lipid accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Deep Dive: 3-Mercaptopyruvic Acid (3-MP) and the 3-MST Signaling Axis

Topic: 3-Mercaptopyruvic Acid as a Substrate for 3-MST: A Technical Guide Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The 3-mercaptopyruvate sulfurtransferase (3-MST, EC 2.8.1.[1]2) pathway represents a critical, yet often technically elusive, branch of mammalian hydrogen sulfide (H₂S) and polysulfide (H₂Sₙ) signaling. Unlike its cytosolic counterparts CBS and CSE, 3-MST is predominantly mitochondrial and relies exclusively on 3-mercaptopyruvic acid (3-MP) as its sulfur-donating substrate.

This guide addresses the primary challenge in 3-MST research: the chemical instability of 3-MP and the complexity of distinguishing genuine enzymatic activity from spontaneous sulfur degradation. We provide validated protocols for substrate preparation, kinetic analysis via coupled enzyme assays, and fluorescence-based detection, ensuring data integrity for translational and basic research.

Part 1: The Substrate – 3-Mercaptopyruvic Acid (3-MP)[2]

Chemical Nature and Instability

3-Mercaptopyruvate (3-MP) is the α-keto acid analogue of cysteine. It is generated endogenously from L-cysteine by Cysteine Aminotransferase (CAT) in the presence of α-ketoglutarate.

The "Achilles Heel" of 3-MST Assays: 3-MP is chemically unstable in aqueous solution. It undergoes:

-

Spontaneous Dimerization: Forming disulfide-linked dimers that are inactive as 3-MST substrates.

-

Oxidative Desulfuration: Releasing elemental sulfur or H₂S non-enzymatically at neutral/alkaline pH.

Critical Protocol: Preparation of 3-MP Stock

Do not store dissolved 3-MP. It must be prepared fresh for every assay run.

-

Sourcing: Purchase as the sodium salt (Sodium 3-mercaptopyruvate, CAS 10255-67-1) or ammonium salt. Avoid the free acid form due to poor solubility and rapid degradation.

-

Storage: Store solid powder at -20°C or -80°C under desiccated conditions.

-

Reconstitution:

-

Solvent: Deoxygenated (argon-purged) ultrapure water or dilute HCl (10 mM) to maintain a slightly acidic pH during the short storage window (stability is higher at pH < 5).

-

Timing: Prepare the stock (e.g., 100 mM) immediately before the experiment. Keep on ice.

-

Validation: If precise kinetics are required, verify the concentration of free thiol groups using Ellman’s reagent (DTNB) immediately after dissolution to correct for any pre-existing oxidation.

-

Part 2: Mechanistic Foundations

3-MST operates via a ping-pong bi-bi mechanism . Understanding this cycle is crucial for interpreting inhibitor data and kinetic constants.

-

Sulfur Transfer: 3-MP binds to the active site, transferring its sulfane sulfur to a catalytic cysteine residue (Cys248 in human 3-MST).

-

Product Release: Pyruvate is released, leaving the enzyme in a stable persulfidated state (E-S-SH).

-

Regeneration: A thiophilic acceptor (Thioredoxin, Glutathione, or DTT in vitro) attacks the persulfide, releasing H₂S (or polysulfides) and regenerating the native enzyme.

Visualization: The 3-MST Catalytic Cycle

Caption: The Ping-Pong mechanism of 3-MST. Note that the enzyme must be reduced by an acceptor to complete the cycle.

Part 3: Experimental Methodologies

Method A: The Kinetic Standard (LDH Coupled Assay)

This is the "Gold Standard" for kinetic characterization (Km, Vmax). It measures the production of pyruvate rather than H₂S, avoiding artifacts from H₂S volatility or electrode drift.

Principle:

-

3-MST converts 3-MP → Pyruvate + [S].

-

Exogenous Lactate Dehydrogenase (LDH) converts Pyruvate + NADH → Lactate + NAD⁺.

-

Readout: Decrease in absorbance at 340 nm (oxidation of NADH).

Protocol:

-

Buffer: 100 mM Potassium Phosphate or HEPES, pH 7.4. (Avoid Tris if possible, as it can act as a weak nucleophile).

-

Reaction Mix (in cuvette/plate):

-

Initiation: Add 3-MP (freshly prepared) to start the reaction.

-

Measurement: Monitor A340 continuously for 5–10 minutes at 37°C.

-

Control: Run a "No Enzyme" blank to subtract spontaneous 3-MP degradation.

Data Analysis:

Calculate velocity (

Method B: H₂S-Specific Detection (Fluorescence)

For screening inhibitors or detecting activity in complex lysates where pyruvate background is high.

Tools:

-

HSip-1: A selective copper-based fluorescent probe for H₂S.[6]

-

WSP-1 / SSP-4: Alternative persulfide/H₂S probes.

Protocol:

-

Incubation: Mix 3-MST, DTT (acceptor), and Probe (e.g., 10 µM HSip-1) in PBS (pH 7.4).

-

Activation: Add 3-MP.

-

Readout: Measure Fluorescence (Ex/Em depends on probe, e.g., 490/515 nm for fluorescein-based probes).

-

Note: This is an endpoint or pseudo-kinetic assay. Calibration with a standard Na₂S curve is required for quantification.

Experimental Workflow Diagram

Caption: Decision tree for selecting the appropriate 3-MST activity assay based on research goals.

Part 4: Data Interpretation & Reference Values

Kinetic Parameters

When validating your assay, compare your results against established literature values. Significant deviations suggest substrate degradation.

| Parameter | Typical Value (Human 3-MST) | Notes |

| Km (3-MP) | 2.5 – 10 mM | Relatively high Km indicates 3-MST functions best under specific metabolic loads. |

| pH Optimum | 7.4 – 8.0 | Activity drops significantly below pH 6.0. |

| Inhibitors | I3MT-3 (IC50 ~2.7 µM) | Specific. Avoid non-specific cysteine alkylators. |

Troubleshooting Guide

-

High Background Rate: 3-MP is oxidizing spontaneously. Check buffer pH (should not be > 8.0) and metal contamination (use chelators like EDTA if compatible with downstream steps, though 3-MST is zinc-dependent, so use EDTA with caution—typically 1mM is safe for short assays, but EGTA is safer).

-

No Activity: Did you add a reducing agent (DTT/Thioredoxin)? 3-MST requires an acceptor to cycle. Without it, the enzyme stalls as a persulfide intermediate.

References

-

Mechanistic Insights: Pedre, B., & Dick, T. P. (2021). Enzymes that generate and regulate intracellular persulfides and polysulfides: mechanistic insights and inhibitors. Frontiers in Pharmacology. Link

-

Inhibitor Discovery: Hanaoka, K., et al. (2017). Discovery and Mechanistic Characterization of Selective Inhibitors of H2S-producing Enzyme: 3-Mercaptopyruvate Sulfurtransferase (3MST) Targeting Active-site Cysteine Persulfide. Scientific Reports. Link

-

Crystal Structure & Kinetics: Yadav, P. K., et al. (2013). Structure and Kinetic Analysis of H2S Production by Human Mercaptopyruvate Sulfurtransferase. Journal of Biological Chemistry. Link

-

Fluorescence Probes: Sasakura, K., et al. (2011). Development of a highly selective fluorescence probe for hydrogen sulfide. Journal of the American Chemical Society. Link

-

Biological Significance: Kimura, H. (2014). Hydrogen sulfide and polysulfides as biological mediators. Antioxidants & Redox Signaling. Link

Sources

- 1. Enzymatic assay of 3-mercaptopyruvate sulfurtransferase activity in human red blood cells using pyruvate oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. wwwuser.gwdguser.de [wwwuser.gwdguser.de]

- 4. Biosulfur Analysis -SulfoBiotics- HSip-1 DA | CAS 1346170-03-3(free base) Dojindo [dojindo.com]

- 5. rsc.org [rsc.org]

- 6. Fluorescent Probes and Selective Inhibitors for Biological Studies of Hydrogen Sulfide- and Polysulfide-Mediated Signaling - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Enzymatic Production of 3-Mercaptopyruvic Acid

Abstract

3-Mercaptopyruvic acid (3-MP), a pivotal intermediate in cysteine metabolism, holds significant interest in biomedical research and drug development, notably for its role as a precursor to the gasotransmitter hydrogen sulfide (H₂S) and as a potential cyanide antidote.[1][2][3] Traditional chemical synthesis routes are often hampered by low yields and the formation of stable cyclic dimers, complicating purification and application.[1][4] This guide provides a comprehensive overview of enzymatic methodologies for the production of 3-MP, offering a robust, specific, and scalable alternative. We will explore the primary biocatalytic pathways, delve into the mechanistic details of key enzymes, and provide validated, step-by-step experimental protocols designed for practical implementation in a research setting.

The Strategic Importance of 3-Mercaptopyruvic Acid

3-Mercaptopyruvic acid (3-MP) is more than a simple metabolic intermediate; it is a critical nexus in sulfur biochemistry. As an α-keto acid derived from cysteine, it serves as the primary substrate for 3-mercaptopyruvate sulfurtransferase (3-MST), an enzyme that facilitates the production of H₂S and is involved in cyanide detoxification.[5][6][7][8] The therapeutic potential of 3-MP, particularly as a rapid-acting cyanide countermeasure, is immense.[1][3] However, its inherent instability and propensity to dimerize in solution present significant hurdles for its synthesis and storage.[1][4] Enzymatic synthesis offers a superior alternative by enabling production under mild, aqueous conditions, yielding the monomeric form with high purity, ready for immediate use or derivatization.

Core Enzymatic Pathways for 3-MP Synthesis

The biocatalytic production of 3-MP from cysteine is primarily achieved through two distinct and highly efficient enzymatic mechanisms: transamination and oxidative deamination . The choice between these pathways depends on the desired starting material (L- or D-cysteine), tolerance for co-products, and the specific experimental context.

Pathway A: Transamination of L-Cysteine

This pathway mimics the principal endogenous route for 3-MP production in many biological systems.[6][9][10] It involves the transfer of an amino group from L-cysteine to an α-keto acid acceptor.

-

Key Enzyme : Cysteine Aminotransferase (CAT), also known as Cysteine Transaminase.

-

Mechanism : CAT catalyzes the transfer of the amino group from L-cysteine to an α-keto acid, typically α-ketoglutarate. This reaction yields 3-MP and the corresponding amino acid, L-glutamate.[6][11] The causality here is the enzyme's specificity for L-cysteine and its co-substrate, driving the equilibrium towards the formation of the desired α-keto acid, 3-MP.

Pathway B: Oxidative Deamination of Cysteine

This approach offers a more direct, single-enzyme conversion of cysteine to 3-MP. It is particularly versatile as it can utilize either the L- or D-enantiomer of cysteine, depending on the chosen oxidase.

-

Key Enzymes :

-

Mechanism : These flavoenzymes catalyze the stereospecific oxidative deamination of their respective cysteine enantiomers.[13] The reaction consumes oxygen and water to produce 3-MP, ammonia, and hydrogen peroxide (H₂O₂). The production of H₂O₂ is a critical consideration, as its accumulation can lead to oxidative degradation of the product and enzyme inactivation. This necessitates a self-validating system where catalase is included to catalytically neutralize the H₂O₂ byproduct.

The following diagram illustrates these primary synthesis routes.

Comparative Analysis of Synthesis Pathways

The selection of an optimal pathway requires a careful evaluation of their respective advantages and limitations.

| Feature | Transamination (CAT) | Oxidative Deamination (LAAO/DAO) |

| Substrate | L-Cysteine | L-Cysteine or D-Cysteine |

| Co-Substrate | α-Keto Acid (e.g., α-ketoglutarate) | O₂, H₂O |

| Key Advantage | Avoids production of reactive H₂O₂. | Direct conversion; no co-substrate separation needed. |

| Key Disadvantage | Requires separation of 3-MP from the amino acid co-product (e.g., glutamate). | Generates H₂O₂, requiring mitigation (e.g., with catalase).[15] |

| Control Point | Equilibrium driven by substrate/product concentrations. | Reaction driven by O₂ availability; irreversible. |

Experimental Workflow: Synthesis and Quantification

This section provides a field-proven protocol for the synthesis of 3-MP using the L-Amino Acid Oxidase (LAAO) pathway, chosen for its straightforward, single-enzyme mechanism. The protocol integrates a coupled enzymatic assay for accurate, real-time quantification of the product.

Workflow Overview

The experimental design is a self-validating system comprising three core stages: synthesis, reaction termination, and quantification. This ensures that the measured product is a direct result of the intended enzymatic conversion.

Detailed Protocol: Synthesis of 3-MP via LAAO

This protocol is designed for a 1 mL final reaction volume. Scale components proportionally as needed.

Materials:

-

L-Amino Acid Oxidase (LAAO) from Crotalus atrox (e.g., Sigma-Aldrich L7758)

-

Catalase from bovine liver (e.g., Sigma-Aldrich C40)

-

L-Cysteine (Sigma-Aldrich C7352)

-

Potassium phosphate buffer (0.1 M, pH 7.4)

-

Trichloroacetic acid (TCA), 10% (w/v) solution

-

Microcentrifuge tubes (1.5 mL)

-

Thermomixer or water bath set to 37°C

Procedure:

-

Prepare Reaction Master Mix: In a microcentrifuge tube on ice, prepare the master mix (sufficient for N+1 reactions):

-

880 µL of 0.1 M Potassium Phosphate Buffer (pH 7.4)

-

10 µL of Catalase solution (1 mg/mL, ~2000-5000 units)

-

10 µL of LAAO solution (1 unit/mL)

-

-

Initiate Reaction: Add 100 µL of 100 mM L-Cysteine solution (final concentration 10 mM) to the master mix. Mix gently by inversion.

-

Incubation: Place the reaction tube in a thermomixer or water bath at 37°C. Incubate for 60 minutes. Rationale: 37°C is optimal for most mammalian and venom-derived enzymes. The 60-minute endpoint is a starting point; a time-course experiment is recommended for process optimization.

-

Terminate Reaction: To stop the reaction, add 100 µL of 10% TCA to the reaction tube. Vortex vigorously for 10 seconds. Causality: TCA denatures and precipitates proteins (LAAO, Catalase), effectively halting all enzymatic activity.

-

Clarify Supernatant: Centrifuge the tube at 14,000 x g for 5 minutes at 4°C.

-

Collect Product: Carefully collect the supernatant, which now contains the synthesized 3-MP. Store on ice for immediate quantification or at -80°C for short-term storage.

Protocol: Quantification of 3-MP via Coupled Enzyme Assay

This assay quantifies 3-MP by converting it to pyruvate, which is then measured using lactate dehydrogenase (LDH). The consumption of NADH is monitored spectrophotometrically at 340 nm.

Materials:

-

Supernatant containing 3-MP (from step 3.2.6)

-

3-Mercaptopyruvate Sulfurtransferase (3-MST)

-

Lactate Dehydrogenase (LDH)

-

NADH (β-Nicotinamide adenine dinucleotide, reduced form)

-

Tris-HCl buffer (0.1 M, pH 7.4)

-

UV-transparent 96-well plate or cuvettes

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare Assay Mix: In a cuvette or well, combine:

-

850 µL of 0.1 M Tris-HCl buffer (pH 7.4)

-

50 µL of 3 mM NADH solution

-

50 µL of the 3-MP-containing supernatant

-

10 µL of 3-MST solution (approx. 10 µg/mL)

-

-

First Conversion: Incubate at room temperature for 10 minutes to allow 3-MST to convert all 3-MP to pyruvate.

-

Quantification Reaction: Add 10 µL of LDH solution (approx. 10 units).

-

Measure Absorbance: Immediately begin monitoring the decrease in absorbance at 340 nm (A₃₄₀). The reaction is complete when the A₃₄₀ stabilizes.

-

Calculate Concentration: The concentration of 3-MP is determined by the total change in A₃₄₀ (ΔA₃₄₀). Use the Beer-Lambert law (A = εcl) and the molar extinction coefficient of NADH (ε = 6220 M⁻¹cm⁻¹) to calculate the amount of NADH consumed, which is equimolar to the amount of pyruvate, and thus to the initial amount of 3-MP.

The logic of this coupled assay provides a self-validating measurement of the target molecule.

Process Optimization and Strategic Considerations

-

Byproduct Mitigation: The stoichiometric production of H₂O₂ in oxidase-based pathways is the single most critical factor to control. The inclusion of catalase is non-negotiable for maintaining enzyme stability and product integrity.[15]

-

Enzyme Immobilization: For scalable and continuous production, immobilizing LAAO/DAO and catalase on a solid support (e.g., agarose beads) is a highly effective strategy. This simplifies enzyme removal, enhances stability, and allows for reuse, significantly improving the process economics.

-

Product Stability: 3-MP is unstable, especially at neutral or alkaline pH, where it can readily form a cyclic dithiane dimer.[1][4] For applications requiring the monomer, it is crucial to use the product immediately after synthesis or to stabilize it by acidification or derivatization.

Conclusion

Enzymatic synthesis represents a powerful and precise methodology for the production of 3-Mercaptopyruvic acid, overcoming the significant limitations of traditional chemical routes. By leveraging the high specificity of enzymes like L-Amino Acid Oxidase and Cysteine Aminotransferase, researchers can generate high-purity 3-MP under mild conditions. The protocols and validation systems detailed in this guide provide a robust framework for scientists and drug development professionals to produce and accurately quantify 3-MP, paving the way for further exploration of its therapeutic and biological functions.

References

-

Taylor & Francis. (n.d.). L amino acid oxidase – Knowledge and References. Retrieved from [Link]

-

ChemBioChem. (2018). Simple Synthesis of 3-Mercaptopyruvic Acid. ChemistryViews. Retrieved from [Link]

-

Rao, S. P., Dobariya, P., Bellamkonda, H., & More, S. S. (2023). Role of 3-Mercaptopyruvate Sulfurtransferase (3-MST) in Physiology and Disease. Antioxidants (Basel, Switzerland), 12(3), 603. Retrieved from [Link]

-

Rao, S. P., Dobariya, P., Bellamkonda, H., & More, S. S. (2023). Role of 3-Mercaptopyruvate Sulfurtransferase (3-MST) in Physiology and Disease. MDPI. Retrieved from [Link]

-

Galardon, E., & Lec, J. C. (2018). Synthesis, Characterisation and Reactivity of 3-Mercaptopyruvic Acid. Chembiochem : a European journal of chemical biology, 19(15), 1597–1601. Retrieved from [Link]

-

ECMDB. (n.d.). 3-Mercaptopyruvic acid (ECMDB01368). Retrieved from [Link]

-

Wikipedia. (n.d.). 3-Mercaptopyruvic acid. Retrieved from [Link]

-

Sacchi, S., Rosini, E., Pollegioni, L., & Molla, G. (2021). Human D-Amino Acid Oxidase: Structure, Function, and Regulation. Frontiers in Molecular Biosciences, 8, 642258. Retrieved from [Link]

-

Koh, T., Nishina, M., & Nakazawa, K. (1989). Enzymatic assay of 3-mercaptopyruvate sulfurtransferase activity in human red blood cells using pyruvate oxidase. Analytical biochemistry, 182(2), 232–235. Retrieved from [Link]

-

Wikipedia. (n.d.). 3-mercaptopyruvate sulfurtransferase. Retrieved from [Link]

-

Porter, D. W., & Nealley, E. W. (1996). Specificity studies of 3-Mercaptopyruvate sulfurtransferase. Journal of biochemical toxicology, 10(6), 291–296. Retrieved from [Link]

-

Rao, S. P., Dobariya, P., Bellamkonda, H., & More, S. S. (2023). Role of 3-Mercaptopyruvate Sulfurtransferase (3-MST) in Physiology and Disease. ResearchGate. Retrieved from [Link]

-

Shibuya, N., Tanaka, M., Yoshida, M., Ogasawara, Y., Togawa, T., Ishii, K., & Kimura, H. (2009). 3-Mercaptopyruvate sulfurtransferase produces hydrogen sulfide and bound sulfane sulfur in the brain. Antioxidants & redox signaling, 11(4), 703–714. Retrieved from [Link]

-

Nagahara, N., & Nishino, T. (2006). The mercaptopyruvate pathway in cysteine catabolism: a physiologic role and related disease of the multifunctional 3-mercaptopyruvate sulfurtransferase. Current medicinal chemistry, 13(10), 1165–1172. Retrieved from [Link]

-

Sacchi, S., Rosini, E., Pollegioni, L., & Molla, G. (2021). Biochemical Properties of Human D-Amino Acid Oxidase. National Institutes of Health. Retrieved from [Link]

-

Wikipedia. (n.d.). L-amino-acid oxidase. Retrieved from [Link]

Sources

- 1. chemistryviews.org [chemistryviews.org]

- 2. ECMDB: 3-Mercaptopyruvic acid (ECMDB01368) (M2MDB000358) [ecmdb.ca]

- 3. 3-Mercaptopyruvic acid - Wikipedia [en.wikipedia.org]

- 4. Synthesis, Characterisation and Reactivity of 3-Mercaptopyruvic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Role of 3-Mercaptopyruvate Sulfurtransferase (3-MST) in Physiology and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3-mercaptopyruvate sulfurtransferase - Wikipedia [en.wikipedia.org]

- 7. Specificity studies of 3-Mercaptopyruvate sulfurtransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Role of 3-Mercaptopyruvate Sulfurtransferase (3-MST) in Physiology and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 3-Mercaptopyruvate sulfurtransferase produces hydrogen sulfide and bound sulfane sulfur in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Role of 3-Mercaptopyruvate Sulfurtransferase (3-MST) in Physiology and Disease [mdpi.com]

- 12. taylorandfrancis.com [taylorandfrancis.com]

- 13. L-amino-acid oxidase - Wikipedia [en.wikipedia.org]

- 14. Human D-Amino Acid Oxidase: Structure, Function, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. sigmaaldrich.com [sigmaaldrich.com]

Technical Guide: 3-Mercaptopyruvic Acid in Hydrogen Sulfide (H2S) Biogenesis

[1][2][3]

Executive Summary: The "Third Pathway" Paradigm

For decades, the study of Hydrogen Sulfide (H2S) as a gasotransmitter was dominated by two pyridoxal-5'-phosphate (PLP)-dependent enzymes: Cystathionine

The core substrate for this pathway is 3-Mercaptopyruvic Acid (3-MP) .[2][3][1][4][5][6] Its metabolic flux dictates the production not only of H2S but also of highly reactive sulfane sulfur species (polysulfides, H2Sn). This guide serves as a technical blueprint for researchers to manipulate, measure, and target the 3-MP/3-MST axis, addressing the specific chemical instability of 3-MP that often leads to experimental failure.

The 3-MST/3-MP Pathway Architecture

Mechanistic Flow

The biogenesis of H2S via 3-MP follows a unique "Ping-Pong" mechanism.[7] Unlike CBS/CSE which eliminate H2S directly, 3-MST acts as a sulfur relay system.

-

Substrate Generation: L-Cysteine is converted to 3-MP by Cysteine Aminotransferase (CAT) using

-ketoglutarate.[2][3][6] Alternatively, D-Cysteine is converted to 3-MP by D-Amino Acid Oxidase (DAO).[2][3][8]ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted"> -

Persulfidation (The "Ping"): 3-MP donates its sulfane sulfur to a catalytic cysteine residue (Cys248) in the 3-MST active site, releasing pyruvate and forming a stable enzyme-persulfide intermediate (3-MST-SSH).

-

Release (The "Pong"): The sulfane sulfur is transferred to an acceptor.[3][7]

-

Reducing Conditions (Thioredoxin/DHLA): Releases H2S .

-

Oxidizing/Basal Conditions:[4] Transfers sulfur to thiols to form Polysulfides (H2Sn) .

-

Pathway Visualization

The following diagram illustrates the molecular flow and the critical role of reducing cofactors.

Figure 1: The 3-MST biosynthetic pathway.[2][3][5][8][9] Note the bifurcation at the intermediate stage dependent on cellular redox status (Thioredoxin/DHLA availability).

Critical Reagent Handling: The Stability Paradox

The most common source of error in 3-MST research is the mishandling of 3-Mercaptopyruvate.

The Dimerization Trap

In aqueous solution, 3-MP is chemically unstable. It undergoes rapid oxidative dimerization and cyclization to form 2,5-dihydroxy-1,4-dithiane-2,5-dicarboxylic acid .

-

Consequence: This dimer is NOT a substrate for 3-MST. Using aged 3-MP solutions results in false negatives in activity assays.

-

Commercial Salts: Commercial 3-MP is often sold as a sodium or ammonium salt. These are hygroscopic and degrade upon repeated freeze-thaw cycles.

Handling Protocol

To ensure data integrity, adhere to this strict handling regimen:

| Parameter | Recommendation | Rationale |

| Preparation | Fresh Only | Prepare 3-MP solutions immediately before use (< 15 mins). |

| Solvent | Degassed H2O or Buffer | Oxygen accelerates dimerization. Purge buffers with N2 or Ar. |

| pH Sensitivity | Keep pH < 7.0 during storage | Alkaline pH promotes rapid oxidation/cyclization. |

| Storage | Solid state at -20°C | Do not store aqueous stock solutions. |

| Alternative | Sulfanegen | A synthetic prodrug (cyclic dimer) that biologically converts to 3-MP, improving stability for in vivo work.[1] |

Experimental Methodologies

Quantitative "Gold Standard": Monobromobimane (MBB) HPLC

Traditional methylene blue assays are prone to artifacts. The MBB derivatization method is the required standard for quantifying H2S and sulfane sulfur in 3-MST assays because it "traps" the volatile sulfide and prevents 3-MP interference.

Protocol Workflow:

-

Reaction System:

-

Buffer: 50 mM HEPES or Tris-HCl (pH 7.4).

-

Enzyme: Recombinant human 3-MST (1-5 µg).

-

Substrate: Fresh 3-MP (typical Km is ~2-5 mM; use saturating conc. if screening).

-

Essential Cofactor: DTT (2 mM) or Thioredoxin (5 µM) + Thioredoxin Reductase. Without a reductant, 3-MST produces minimal H2S.

-

-

Derivatization (The Trap):

-

Detection:

-

HPLC-FL: Excitation 390 nm / Emission 475 nm.

-

LC-MS/MS: MRM transitions for Sulfide-dibimane (SDB).

-

Figure 2: The Monobromobimane (MBB) derivatization workflow for stabilizing and quantifying H2S.

High-Throughput Screening: AzMC Probe

For drug discovery (inhibitor screening), HPLC is too slow. Use the AzMC fluorescent probe.[12]

-

Principle: AzMC reacts selectively with H2S to form a fluorescent 7-amino-4-methylcoumarin derivative.

-

Pros: Real-time kinetic monitoring.

-

Cons: Less quantitative than MBB; potential for inner-filter effects with colored compounds.

Therapeutic Implications & Drug Development[9][12][14]

Selective Inhibition: I3MT-3 (HMPSNE)

Targeting 3-MST requires high selectivity to avoid hitting CBS/CSE.

-

Mechanism: Binds to the persulfidated cysteine active site.[6][7][12]

-

Selectivity: IC50 ~2.7 µM (mouse) / 13.6 µM (human).[14] >50-fold selective over CBS/CSE.

-

Application: Used to block mitochondrial bioenergetics in colon cancer (CT26 cells) and lung cancer, where 3-MST is often upregulated to support ATP production.

3-MP Prodrugs: Sulfanegen

Direct administration of 3-MP is futile due to instability.

-

Sulfanegen: A cyclic dimer of 3-MP.

-

Mechanism: It is chemically stable but biologically converted back to monomeric 3-MP.

-

Indication: Neuroprotection (Alzheimer's models) and Cyanide detoxification (converts Cyanide

Thiocyanate).[1]

Comparative Target Table

| Target Indication | Role of 3-MST | Therapeutic Strategy | Key Agent |

| Colon/Lung Cancer | Supports mitochondrial electron transport & ATP | Inhibition | I3MT-3 (HMPSNE) |

| Ischemia/Reperfusion | Antioxidant defense (Polysulfides) | Activation/Supplementation | Sulfanegen (Prodrug) |

| Cyanide Poisoning | Sulfur donor for Rhodanese/3-MST | Substrate Supplementation | Sulfanegen / 3-MP Salts |

References

-

Kimura, H. (2015).[2][8] "Signaling by Hydrogen Sulfide and Polysulfides via 3-Mercaptopyruvate Sulfurtransferase."[2][3][4][8] British Journal of Pharmacology.

-

Hanaoka, K., et al. (2017).[14] "Discovery and Mechanistic Characterization of Selective Inhibitors of H2S-producing Enzyme: 3-Mercaptopyruvate Sulfurtransferase (3MST) Targeting Active-site Cysteine Persulfide." Scientific Reports.[11]

-

Modis, K., et al. (2013). "Cellular Bioenergetics: The Role of 3-Mercaptopyruvate Sulfurtransferase." Pharmacological Research.

-

Shen, X., et al. (2015). "Determination of 3-mercaptopyruvate in rabbit plasma by high performance liquid chromatography tandem mass spectrometry." Journal of Chromatography B.

-

Augsburger, F., & Szabo, C. (2020). "Potential role of the 3-mercaptopyruvate sulfurtransferase (3-MST)–hydrogen sulfide (H2S) pathway in cancer cells." Biomolecules.[2][1][7][8][11][12][15][16][17]

Sources

- 1. Sulfanegen stimulates 3-mercaptopyruvate sulfurtransferase activity and ameliorates Alzheimer's disease pathology and oxidative stress in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Role of 3-Mercaptopyruvate Sulfurtransferase (3-MST) in Physiology and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Intramitochondrial hydrogen sulfide production by 3-mercaptopyruvate sulfurtransferase maintains mitochondrial electron flow and supports cellular bioenergetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 3-mercaptopyruvate sulfurtransferase - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Physiological Roles of Hydrogen Sulfide and Polysulfides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 3-Mercaptopyruvate sulfurtransferase produces hydrogen sulfide and bound sulfane sulfur in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Identification of H2S3 and H2S produced by 3-mercaptopyruvate sulfurtransferase in the brain - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Role of 3-Mercaptopyruvate Sulfurtransferase (3-MST) in Physiology and Disease | MDPI [mdpi.com]

- 12. immune-system-research.com [immune-system-research.com]

- 13. The Selective 3-MST Inhibitor I3MT-3 Works as a Potent Caspase-1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Enzymes that generate and regulate intracellular persulfides and polysulfides: mechanistic insights and inhibitors [frontiersin.org]

- 15. ntrs.nasa.gov [ntrs.nasa.gov]

- 16. Determination of 3-mercaptopyruvate in rabbit plasma by high performance liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the 3-Mercaptopyruvic Acid Degradation Pathway: From Core Mechanisms to Therapeutic Opportunities

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-mercaptopyruvic acid (3-MPA) degradation pathway is a crucial route for cysteine catabolism, culminating in the production of pyruvate and the versatile signaling molecule, hydrogen sulfide (H₂S). This pathway is principally orchestrated by the enzyme 3-mercaptopyruvate sulfurtransferase (3-MST), which is found in both the cytoplasm and mitochondria. Beyond its role in amino acid metabolism, this pathway is a key regulator of cellular redox homeostasis, a potent cyanide detoxification system, and a significant contributor to H₂S-mediated signaling. Dysregulation of the 3-MPA degradation pathway has been implicated in a range of pathologies, including cancer, metabolic syndrome, and neurodegenerative disorders, making it an area of intense research and a promising target for therapeutic development. This guide provides a comprehensive overview of the core mechanics of the pathway, its physiological and pathophysiological roles, detailed experimental protocols for its study, and an exploration of its potential in drug discovery and development.

Introduction: A Pivotal Pathway in Cysteine Metabolism

Cysteine, a semi-essential sulfur-containing amino acid, plays a central role in numerous biological processes, including protein synthesis, and the production of vital antioxidants like glutathione. The catabolism of cysteine is tightly regulated, with the 3-mercaptopyruvic acid degradation pathway representing a key metabolic route. This pathway not only facilitates the breakdown of cysteine but also serves as a primary source of endogenous hydrogen sulfide (H₂S), a gasotransmitter that, alongside nitric oxide (NO) and carbon monoxide (CO), modulates a wide array of physiological functions.

The growing appreciation for H₂S as a critical signaling molecule has brought the 3-MPA degradation pathway to the forefront of biomedical research. Understanding the intricate details of this pathway is paramount for researchers and drug developers seeking to unravel the complexities of cellular metabolism and develop novel therapeutic strategies for a host of diseases. This technical guide aims to provide an in-depth exploration of the 3-MPA degradation pathway, from its fundamental enzymatic reactions to its broader implications in health and disease.

Core Pathway Mechanics: A Two-Step Enzymatic Cascade

The degradation of cysteine via the 3-mercaptopyruvic acid pathway is a two-step enzymatic process that primarily occurs in the cytoplasm and mitochondria.

Step 1: The Genesis of 3-Mercaptopyruvic Acid

The initial step involves the conversion of cysteine to its α-keto acid analog, 3-mercaptopyruvic acid (3-MP). This transamination reaction is predominantly catalyzed by cysteine aminotransferase (CAT) , also known as aspartate aminotransferase.[1] In this reaction, the amino group of L-cysteine is transferred to an α-keto acid acceptor, typically α-ketoglutarate, yielding 3-MP and glutamate.[2][3]

An alternative route for the formation of 3-MP exists for D-cysteine, which is catalyzed by diamine oxidase (DAO) .[2][3]

Step 2: The Central Role of 3-Mercaptopyruvate Sulfurtransferase (3-MST)

The second and rate-limiting step of the pathway is the desulfuration of 3-MP, a reaction catalyzed by the zinc-dependent enzyme 3-mercaptopyruvate sulfurtransferase (3-MST) .[2] 3-MST facilitates the transfer of the sulfur atom from 3-MP to a sulfur acceptor, resulting in the formation of pyruvate.[4][5] A key feature of this catalytic process is the formation of a persulfide intermediate on a cysteine residue within the active site of 3-MST.[6][7]

This enzyme-bound persulfide is a critical juncture in the pathway, as the sulfur atom can be subsequently transferred to various acceptors, including cyanide for detoxification, or it can be reduced to generate H₂S.[4][6]

The Production of Hydrogen Sulfide (H₂S)

The generation of H₂S from the 3-MST-persulfide intermediate is a crucial function of this pathway. This process is facilitated by the presence of reducing agents, such as thioredoxin (Trx) and dihydrolipoic acid (DHLA) , which reduce the persulfide to release H₂S.[2][3] The dual localization of 3-MST in both the cytoplasm and mitochondria allows for the production of H₂S in different cellular compartments, enabling it to exert its signaling functions throughout the cell.[8][9]

Figure 1: The 3-Mercaptopyruvic Acid Degradation Pathway.

Physiological and Pathophysiological Significance